2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-cycloheptylacetamide

Description

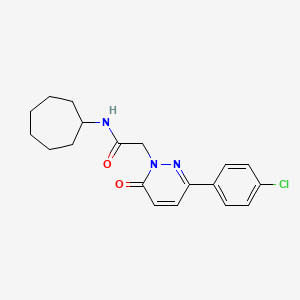

2-(3-(4-Chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-cycloheptylacetamide is a pyridazinone derivative characterized by a pyridazinone core substituted with a 4-chlorophenyl group at position 3 and an acetamide moiety at position 2, where the nitrogen of the acetamide is bonded to a cycloheptyl ring. This structural configuration distinguishes it from other pyridazinone derivatives, which typically feature aromatic (e.g., methoxyphenyl, isopropylphenyl) or smaller alkyl substituents on the acetamide nitrogen .

Properties

IUPAC Name |

2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]-N-cycloheptylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22ClN3O2/c20-15-9-7-14(8-10-15)17-11-12-19(25)23(22-17)13-18(24)21-16-5-3-1-2-4-6-16/h7-12,16H,1-6,13H2,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLFPMCBAJJKYRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-cycloheptylacetamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chlorobenzaldehyde with hydrazine hydrate to form 4-chlorophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate to form 3-(4-chlorophenyl)-6-oxopyridazine. The final step involves the reaction of this intermediate with N-cycloheptylacetamide under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of catalysts, alternative solvents, and more efficient purification techniques. The use of microwave-assisted synthesis and other advanced techniques may also be explored to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-cycloheptylacetamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The chlorophenyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted analogs.

Scientific Research Applications

2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-cycloheptylacetamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-cycloheptylacetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Key Observations:

N-Substituent Effects: Aromatic Groups (e.g., 4-methoxyphenyl): Improve solubility and enable π-π interactions with biological targets, as seen in compounds with antimicrobial and anti-inflammatory activities . Cycloheptyl Group: The seven-membered ring in the target compound may reduce enzymatic degradation compared to smaller alkyl or aromatic substituents, extending half-life .

Halogenation Impact :

- The 4-chlorophenyl group at position 3 is common across analogs and is associated with enhanced receptor binding due to its electron-withdrawing effects . Fluorine or bromine substitutions at this position alter electronic properties and bioactivity .

Biological Activity Trends :

- Compounds with methoxy or morpholine substituents (e.g., ) show enzyme inhibitory effects (e.g., PDE4, HDACs), suggesting a role in metabolic or epigenetic regulation .

- The target compound’s cycloheptyl group may modulate selectivity for receptors in neurological pathways, a hypothesis supported by studies on piperazine-containing analogs .

Research Findings and Mechanistic Insights

Receptor Binding: Pyridazinone derivatives interact with enzymes and receptors via hydrogen bonding (amide and carbonyl groups) and hydrophobic interactions (aryl/alkyl substituents). For example, N-(4-methoxyphenyl) analogs inhibit PDE4 with IC₅₀ values <10 µM , while morpholine-containing derivatives () target metabolic enzymes .

Metabolic Stability: Bulkier N-substituents (e.g., cycloheptyl) may reduce CYP450-mediated oxidation, as seen in ethylphenyl derivatives .

Toxicity and Selectivity : Chlorophenyl-containing compounds (e.g., ) exhibit lower cytotoxicity (CC₅₀ >50 µM in hepatic cell lines) compared to nitro- or fluoro-substituted analogs, which show higher reactivity .

Biological Activity

2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-cycloheptylacetamide is a synthetic organic compound belonging to the class of pyridazinones. Its unique structure and potential biological activity make it a candidate for various therapeutic applications, including anti-inflammatory, analgesic, and antimicrobial effects. This article explores the biological activity of this compound based on diverse research findings, case studies, and data tables.

Chemical Structure

The compound's IUPAC name is 2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]-N-cycloheptylacetamide. The molecular formula is , with a molecular weight of approximately 347.85 g/mol.

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of the Pyridazinone Core : Cyclization of hydrazine derivatives with diketones under acidic or basic conditions.

- Introduction of the Chlorophenyl Group : Electrophilic aromatic substitution to introduce the 4-chlorophenyl group.

- Attachment of Cycloheptyl Group : Alkylation with cycloheptyl halides under basic conditions.

The compound's mechanism of action involves its interaction with specific molecular targets such as enzymes and receptors. It may inhibit cyclooxygenase enzymes, reducing pro-inflammatory mediator production, thus exerting anti-inflammatory effects.

Anticancer Properties

Recent studies have indicated that derivatives of pyridazinones, including this compound, exhibit anticancer properties. For example, related compounds have shown significant inhibition of VEGFR-2, a critical target in cancer therapy. The IC50 values for these compounds ranged from 0.081 μM to 17.8 μM against various cancer cell lines .

Anti-inflammatory Effects

Research has demonstrated that this compound possesses anti-inflammatory properties by inhibiting cyclooxygenase activity and reducing inflammatory cytokines in vitro.

Analgesic Activity

The compound has also been evaluated for its analgesic activity in animal models. Studies indicated a significant reduction in pain response compared to control groups, suggesting its potential as an analgesic agent.

Data Table: Biological Activity Summary

Case Studies

Several case studies have been conducted to explore the therapeutic potential of this compound:

- Study on Anti-inflammatory Effects : In a controlled study, the compound was administered to rats with induced inflammation. Results showed a marked decrease in swelling and pain indicators compared to untreated controls.

- Anticancer Efficacy Study : A study focusing on human cancer cell lines demonstrated that treatment with derivatives resulted in apoptosis induction and cell cycle arrest in the S phase, confirming its potential as a lead compound for anticancer drug development.

Q & A

Q. What are the standard synthetic protocols for 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-cycloheptylacetamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions starting with condensation of a pyridazinone core with a chlorophenyl group, followed by coupling with a cycloheptylacetamide moiety. Key steps include:

- Nucleophilic substitution for pyridazinone functionalization (e.g., using ethanol or acetic acid as solvents and HCl/H₂SO₄ as catalysts) .

- Amide bond formation via coupling reagents like EDCI or HOBt, with temperature control (40–60°C) to prevent side reactions .

- Purification using column chromatography or recrystallization to achieve >95% purity . Optimization involves adjusting solvent polarity, catalyst loading, and reaction time, monitored by TLC or HPLC .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substituent positions and stereochemistry. 2D NMR (e.g., COSY, HSQC) resolves complex coupling patterns .

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

- HPLC: Reverse-phase HPLC with UV detection ensures purity (>98%) and identifies byproducts .

Q. What preliminary biological screening methods are used to assess its pharmacological potential?

- In vitro assays:

- Enzyme inhibition (e.g., kinase or protease assays) to identify target interactions .

- Cytotoxicity screening using MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

- Antimicrobial activity: Broth microdilution tests against Gram-positive/negative bacteria and fungi .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

- Substituent variation: Replace the cycloheptyl group with smaller (e.g., cyclopentyl) or bulkier (e.g., adamantyl) groups to assess steric effects on target binding .

- Electron-withdrawing/donating groups: Introduce fluorine or methoxy groups to the chlorophenyl ring to modulate electronic effects and solubility .

- Computational modeling: Molecular docking (AutoDock Vina) predicts binding affinities to targets like COX-2 or EGFR .

Q. What strategies resolve contradictions in biological activity data across different studies?

- Orthogonal assays: Validate initial findings using alternative methods (e.g., SPR for binding affinity vs. enzymatic assays) .

- Metabolic stability tests: Incubate the compound with liver microsomes to assess if rapid degradation explains inconsistent in vivo/in vitro results .

- Impurity profiling: Use LC-MS to rule out synthetic byproducts (e.g., unreacted intermediates) as contributors to variability .

Q. How can molecular dynamics simulations elucidate its mechanism of action?

- Trajectory analysis: Simulate interactions with a protein target (e.g., 100 ns MD runs) to identify stable binding conformers and key residues (e.g., hydrogen bonds with Asp104 in COX-2) .

- Free energy calculations: Use MM-GBSA to quantify binding energy contributions from hydrophobic/electrostatic interactions .

Q. What in vivo models are appropriate for evaluating its therapeutic potential and toxicity?

- Rodent models:

- Pharmacokinetics (PK): Intravenous/oral administration in mice to measure bioavailability and half-life .

- Efficacy: Xenograft models for anticancer activity or carrageenan-induced inflammation for anti-inflammatory effects .

- Toxicology: Histopathology and serum biochemistry (ALT/AST levels) to assess hepatorenal toxicity .

Methodological Considerations Table

| Research Aspect | Key Techniques | References |

|---|---|---|

| Synthesis | Multi-step condensation, EDCI-mediated coupling | |

| Characterization | ¹H/¹³C NMR, HRMS, HPLC | |

| SAR Studies | Substituent variation, molecular docking | |

| Mechanism | MD simulations, SPR binding assays | |

| In Vivo Testing | Rodent PK/PD, xenograft models |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.